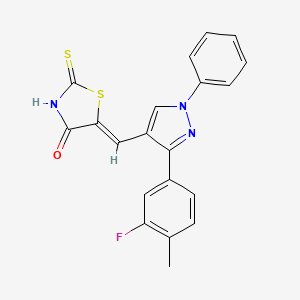

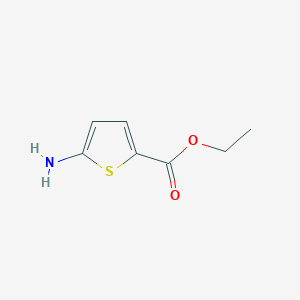

乙酸-5-氨基噻吩-2-酯

描述

Ethyl 5-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used in various fields such as organic synthesis, medicine, dyes, and pesticides .

Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 5-aminothiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

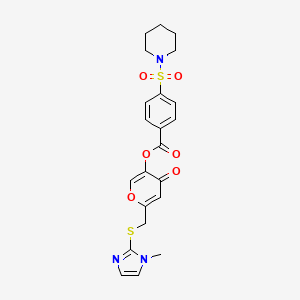

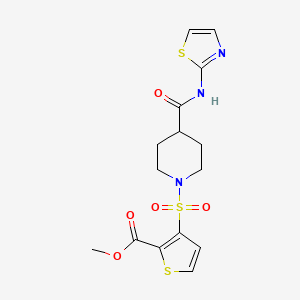

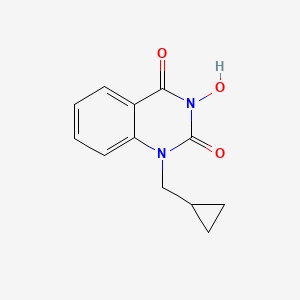

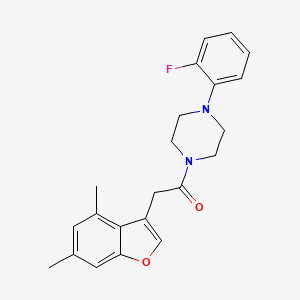

The molecular structure of Ethyl 5-aminothiophene-2-carboxylate consists of a five-membered thiophene ring with an ethyl carboxylate and an amino group attached . The exact arrangement of these groups in the molecule can be determined through techniques like X-ray diffraction .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 5-aminothiophene-2-carboxylate, can undergo a variety of chemical reactions. These reactions often involve the functional groups attached to the thiophene ring . For example, the amino group can participate in reactions with electrophiles, while the carboxylate group can undergo reactions typical of esters .Physical And Chemical Properties Analysis

Ethyl 5-aminothiophene-2-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.科学研究应用

合成和衍生物形成

- Gewald 合成:使用 Gewald 反应合成 5-氨基噻吩-2-羧酸乙酯衍生物,这是一种形成具有各种芳基的 2-氨基噻吩的重要方法。该合成对于创建具有潜在生物活性的化合物非常重要 (Tormyshev 等,2006)。

- 抗菌活性:包括 2-氨基-4-苯基噻吩-3-羧酸乙酯在内的新型 2-氨基噻吩衍生物已显示出抗菌特性。这些衍生物通过碱质子化反应合成,并表现出显着的生物活性 (Prasad 等,2017)。

- 荧光性质:5-氨基噻吩-2-羧酸乙酯的衍生物 5-乙酰基-2-氨基-4-甲基噻吩-3-羧酸乙酯表现出新的荧光性质。这与需要荧光标记或探针的领域相关 (Pusheng,2009)。

染料和颜料工业中的应用

- 染料合成:5-氨基噻吩-2-羧酸乙酯衍生物用于制造用于染色涤纶纤维的单偶氮分散染料。这些染料表现出良好的牢度,并用于纺织工业 (Iyun 等,2015)。

- 金属络合物染料:源自噻吩的分散染料,包括 5-氨基噻吩-2-羧酸乙酯,与铜、钴和锌等金属络合,增强了对涤纶和尼龙等织物的染色性能 (Abolude 等,2021)。

化学合成和反应

- 合成技术:已经开发出各种方法来合成 5-氨基噻吩-2-羧酸乙酯及其衍生物,这证明了该化合物在不同反应中的化学灵活性和适应性 (Fang,2011)。

药物研究

- 耐药性:对 2-氨基噻吩衍生物的研究显示出克服癌细胞耐药性的潜力,突出了其在开发新的抗癌剂中的重要性 (Das 等,2009)。

安全和危害

未来方向

作用机制

Target of Action

Ethyl 5-aminothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 1.87, indicating a balance between hydrophilicity and lipophilicity, which can influence absorption and distribution .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

ethyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYICWNHUBQXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)

![4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2786014.png)

![N-(4-methylbenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2786019.png)

![5-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-isopropylbenzyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2786022.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2786023.png)

![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)